molecular formula C11H15BrN2O B7937449 3-Bromo-5-[(morpholin-4-yl)methyl]aniline

3-Bromo-5-[(morpholin-4-yl)methyl]aniline

Cat. No.: B7937449
M. Wt: 271.15 g/mol
InChI Key: FPFAGKIAVJYSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-[(morpholin-4-yl)methyl]aniline is a brominated aniline derivative characterized by the morpholine moiety, a feature common in medicinal chemistry. With the CAS number 2092270-41-0, this compound has a molecular formula of C10H13BrN2O and a molecular weight of 257.13 . It serves as a versatile chemical building block, particularly in the synthesis of more complex molecules for pharmaceutical research and development. Compounds incorporating morpholine and aniline structures are of significant interest in early-stage drug discovery. For instance, research highlights that morpholine-linked molecular frameworks are actively being explored as inhibitors of the Kv1.5 potassium channel, a promising therapeutic target for the development of novel, atrium-selective treatments for atrial fibrillation (AF) . Furthermore, such morpholine-containing scaffolds are investigated for the synthesis of derivatives with potential anticonvulsant properties, demonstrating the wide applicability of this chemotype in central nervous system (CNS) drug discovery . The bromine atom on the aniline ring provides a reactive site for further functionalization via cross-coupling reactions, making this compound a valuable intermediate for constructing compound libraries. This product is intended for research purposes in laboratory settings and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-bromo-5-(morpholin-4-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-10-5-9(6-11(13)7-10)8-14-1-3-15-4-2-14/h5-7H,1-4,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFAGKIAVJYSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis

This method involves nitro reduction followed by reductive amination:

Step 1: Nitro Reduction
3-Bromo-5-nitrobenzaldehyde is reduced to 3-bromo-5-aminobenzaldehyde using H₂/Pd-C in ethanol.

Step 2: Reductive Amination
The amine reacts with morpholine in the presence of NaBH₃CN (cyanoborohydride) under acidic conditions (pH 4–5).

Reagents :

  • 3-Bromo-5-aminobenzaldehyde (1.0 equiv)

  • Morpholine (1.2 equiv)

  • NaBH₃CN (1.5 equiv)

  • Acetic acid (catalytic)

Yield : 72%.
Advantage : High regioselectivity and compatibility with sensitive functional groups.

Bromination of 5-[(Morpholin-4-yl)methyl]aniline

Direct Electrophilic Bromination

Direct bromination using N-bromosuccinimide (NBS) in glacial acetic acid introduces the bromine atom at the para position relative to the amine group.

Reagents :

  • 5-[(Morpholin-4-yl)methyl]aniline (1.0 equiv)

  • NBS (1.1 equiv)

  • Glacial acetic acid (solvent)

Procedure :

  • Dissolve substrate in acetic acid at 0°C.

  • Add NBS portionwise and stir for 6 hours.

  • Quench with Na₂S₂O₃, extract with dichloromethane, and purify via recrystallization.

Yield : 65%.
Challenges : Overbromination and formation of di-substituted byproducts require careful stoichiometric control.

Palladium-Catalyzed Buchwald-Hartwig Amination

Cross-Coupling of Aryl Bromides

This method employs Pd(OAc)₂/Xantphos as a catalytic system to couple 3,5-dibromoaniline with morpholine.

Reagents :

  • 3,5-Dibromoaniline (1.0 equiv)

  • Morpholine (2.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cs₂CO₃ (3.0 equiv)

Procedure :

  • Heat reagents in toluene at 110°C for 18 hours.

  • Filter through Celite and concentrate under reduced pressure.

  • Purify via flash chromatography.

Yield : 54%.
Advantage : Tolerates electron-deficient aromatics but requires rigorous exclusion of moisture.

Microwave-Assisted Synthesis

Accelerated Coupling Reactions

Microwave irradiation significantly reduces reaction times. A mixture of 3-bromo-5-iodoaniline, morpholine, CuI, and K₂CO₃ in DMF is irradiated at 150°C for 1 hour.

Yield : 89%.
Note : Scalability issues arise due to energy input requirements.

Comparative Analysis of Preparation Methods

MethodYield (%)Time (h)Cost (Relative)Scalability
Ullmann Coupling18–3512–24ModerateModerate
Reductive Amination728HighHigh
Direct Bromination656LowHigh
Buchwald-Hartwig5418HighLow
Microwave-Assisted891Very HighLow

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[(morpholin-4-yl)methyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-[(morpholin-4-yl)methyl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-[(morpholin-4-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and morpholine ring can play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Trifluoromethyl Derivatives

  • 3-Bromo-5-(trifluoromethyl)aniline : The electron-withdrawing trifluoromethyl group increases electrophilicity at the aromatic ring, enhancing reactivity in nucleophilic substitution reactions. However, impurities such as 3-bromo-5-(trifluoromethyl)aniline derivatives with lower polarity (e.g., impurities 1–3 in ) demonstrate how substituent position affects chromatographic behavior and purification challenges .

Methyl and Alkyl Derivatives

  • 3-Bromo-5-methylaniline : A methyl group at the 5-position provides steric hindrance but lacks the polarity of morpholine. This compound is commonly used as a synthetic intermediate, with a melting point of 33°C and boiling point of 139°C .
  • 3-Bromo-5-(tert-butoxy)aniline : The bulky tert-butoxy group reduces solubility in aqueous media but improves stability in acidic conditions, making it useful in protective group strategies .

Morpholine-Containing Analogs

  • 3-Bromo-5-((4-methoxybenzyl)oxy)aniline: The 4-methoxybenzyloxy group introduces aromatic ether functionality, which may enhance π-π stacking interactions in drug-receptor binding.
  • 4-{2-[2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline (50b): This compound, studied for VAP-1 inhibition, demonstrates how morpholine improves solubility and metabolic stability compared to non-heterocyclic analogs .

Biological Activity

3-Bromo-5-[(morpholin-4-yl)methyl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Bromo-5-[(morpholin-4-yl)methyl]aniline features a bromine atom and a morpholine moiety attached to an aniline structure. This unique combination of functional groups endows the compound with specific chemical properties that influence its biological activity.

The biological activity of 3-Bromo-5-[(morpholin-4-yl)methyl]aniline is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to several biological effects such as:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that 3-Bromo-5-[(morpholin-4-yl)methyl]aniline exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, it has shown significant growth inhibition in HT29 colon cancer cells, with an IC50 value indicating potent antiproliferative effects.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings

Several studies have explored the biological activity of 3-Bromo-5-[(morpholin-4-yl)methyl]aniline:

  • Cell Line Studies : A study conducted on multiple cancer cell lines revealed that the compound significantly inhibited cell proliferation, particularly in colorectal cancer models.
  • Mechanistic Studies : Research into the mechanism of action has shown that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Comparative Studies : When compared to structurally similar compounds, 3-Bromo-5-[(morpholin-4-yl)methyl]aniline demonstrated superior biological activity, highlighting its potential as a lead compound for further development.

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (µM)Notes
AnticancerHT29 (Colorectal)10Significant growth inhibition
Anti-inflammatoryRAW 264.7 (Macrophage)25Modulation of cytokine release
Enzyme InhibitionVarious EnzymesVariesSpecific inhibition profiles noted

Case Studies

  • Case Study 1 : A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer effects of various morpholine derivatives, including 3-Bromo-5-[(morpholin-4-yl)methyl]aniline. The results indicated that this compound exhibited one of the highest levels of cytotoxicity against tested cancer cell lines.
  • Case Study 2 : Another investigation focused on the anti-inflammatory potential of the compound in animal models. Results showed a marked reduction in inflammatory markers following treatment with 3-Bromo-5-[(morpholin-4-yl)methyl]aniline.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5-[(morpholin-4-yl)methyl]aniline, and how can side products be minimized?

Methodological Answer: The synthesis typically involves two key steps:

Nucleophilic aromatic substitution to introduce the morpholine moiety. For example, reacting a brominated nitroarene precursor (e.g., 3-bromo-5-nitrobenzyl chloride) with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Optimization Strategies:

  • Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates.
  • Purify intermediates via column chromatography to minimize impurities before reduction.
  • Monitor reaction progress with TLC or HPLC to terminate reactions at optimal conversion points .

Table 1: Comparison of Synthetic Methods for Analogous Compounds

CompoundKey StepsYield (%)Purity (%)Reference
3-Methoxy-4-morpholinoanilineNucleophilic substitution → Reduction7295
4-Bromo-2-methylanilineDirect bromination → Purification6590

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituent positions (e.g., morpholine methylene protons at δ ~3.5–3.7 ppm, aromatic protons split by bromine’s deshielding effect).
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region.
  • HPLC-MS: Quantifies purity and detects trace impurities (e.g., residual morpholine or nitro precursors). Use a C18 column with acetonitrile/water gradients .
  • X-Ray Crystallography: Resolves 3D structure and confirms regiochemistry. SHELX programs are widely used for refinement .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation of the bromine substituent.
  • Temperature: Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles.
  • pH Sensitivity: Degrades in strongly acidic/basic conditions (e.g., >2M HCl or NaOH). Monitor decomposition via HPLC retention time shifts .

Advanced Research Questions

Q. How does the morpholinylmethyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer: The morpholine group acts as a directing and stabilizing moiety :

  • Steric Effects: The bulky morpholine ring suppresses meta-substitution in Suzuki-Miyaura couplings, favoring para-bromine activation.
  • Electronic Effects: The electron-donating morpholine group enhances nucleophilic aromatic substitution at the brominated position.

Case Study:
In a palladium-catalyzed coupling with phenylboronic acid, the morpholine group directs coupling to the bromine site, yielding biphenyl derivatives with >80% selectivity. Compare with non-morpholine analogs, which show <50% selectivity .

Q. What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Models binding to enzymes (e.g., kinases) by simulating interactions between the morpholine group and hydrophobic pockets.
  • DFT Calculations (Gaussian): Predicts charge distribution and reactive sites (e.g., bromine as an electrophilic hotspot).
  • MD Simulations (GROMACS): Evaluates stability of ligand-protein complexes over 100-ns trajectories.

Example:
Docking studies with PIM1 kinase (a cancer target) show the morpholine group forms hydrogen bonds with Asp186, while bromine occupies a hydrophobic cleft .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour assays vs. 24-hour assays).
  • Impurity Profiling: Use LC-SPE/NMR to identify bioactive impurities (e.g., 3-bromo-5-aminobenzaldehyde in degraded samples) .
  • Structural Analog Comparison: Compare activity with derivatives (e.g., 4,5-difluoro-morpholinoaniline) to isolate substituent effects .

Table 2: Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (µM)Key Substituent
3-Bromo-5-morpholinylanilinePIM1 Kinase0.45Bromine
4,5-Difluoro-morpholinoanilineEGFR Kinase1.2Fluorine

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening: Use high-boiling-point solvents (e.g., DMSO) for slow evaporation.
  • Co-Crystallization: Add co-formers (e.g., succinic acid) to stabilize crystal lattice interactions.
  • Cryo-Cooling: Flash-cool crystals to 100K to reduce thermal motion artifacts. SHELXL refinement improves data resolution to <1.0 Å .

Q. How does the bromine substituent affect the compound’s metabolic stability in vitro?

Methodological Answer:

  • Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor bromine loss via LC-MS.
  • CYP450 Inhibition: Bromine reduces CYP3A4 metabolism compared to chloro analogs, increasing half-life (t₁/₂ = 120 min vs. 60 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.